1,4-Benzoquinone
Overview
Description
Synthesis Analysis
1,4-Benzoquinone can be synthesized through various methods. A notable approach involves the reaction of primary amines with 1,4-benzoquinone to form 2,5-bis(alkyl/arylamino)1,4-benzoquinones, showcasing a versatile method for derivatizing 1,4-benzoquinone for further applications (Bayen et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,4-benzoquinone derivatives, such as 2,5-bis(alkyl/arylamino)1,4-benzoquinones, reveals the absence of intramolecular hydrogen bonding between the carbonyl group of the quinone unit and the NH of the amine group, influencing its electrochemical properties and reactivity (Bayen et al., 2007).
Chemical Reactions and Properties
1,4-Benzoquinone undergoes various chemical reactions, highlighting its reactivity and versatility in synthetic chemistry. It acts as a substrate in the catalytic, asymmetric synthesis of 1,4-benzoxazinones, demonstrating a route to α-amino acid derivatives from o-benzoquinone imides, which are key in pharmaceutical development (Wolfer et al., 2006).
Physical Properties Analysis
The physical properties of 1,4-benzoquinone derivatives, such as their crystal structure, solid-state structure, and redox behavior, are crucial for understanding their role in various chemical and biological systems. These properties are significantly influenced by the nature of substituents on the quinone ring, as demonstrated in the synthesis and structural analysis of bis(alkyl/arylamino)1,4-benzoquinones (Bayen et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,4-benzoquinone, including its redox characteristics, are essential for its application in various fields. The compound shows a proton-sensitive quasi-reversible redox couple, which is influenced by the torsion angle and the nature of substituents, highlighting its utility in electrochemical applications (Bayen et al., 2007).
Scientific Research Applications
Photocatalysis Research : Fónagy, Szabó-Bárdos, and Horváth (2020) highlight the use of 1,4-benzoquinone in determining the role of O2•α radicals in heterogeneous photocatalytic systems (Fónagy, Szabó-Bárdos, & Horváth, 2020).
Toxicology and Oxidative Stress Studies : Kondrová, Stopka, and Souček (2007) explored how 1,4-benzoquinone affects cytochrome P450, inducing oxidative stress in minipig liver microsomes. This makes it a suitable model for studying oxidative stress production by quinone-containing compounds (Kondrová, Stopka, & Souček, 2007).
Neurological Research : Silakari, Silakari, and Piplani (2021) found that 1,4-benzoquinone derivatives have antioxidant potential and acetylcholinesterase inhibition activity, suggesting a use in managing cognitive decline in neurological conditions (Silakari, Silakari, & Piplani, 2021).
Anticancer Research : Xu et al. (2005) discovered that 1,4-benzoquinone derivatives, specifically 5-O-ethylembelin and 5-O-methylembelin, show antiproliferative activity, targeting microtubular proteins and offering promise as novel anticancer molecules (Xu et al., 2005).
Chemical Synthesis : Hong, Sanders, Lee, and Grubbs (2005) utilized 1,4-benzoquinone to prevent olefin isomerization during olefin metathesis reactions, enhancing product yield and purity (Hong, Sanders, Lee, & Grubbs, 2005).
Photographic Development : Uddin and Okitsu (2018) mention that 1,4-benzoquinone is a key ingredient in black-and-white photographic developers, reducing silver halide to elemental silver (Uddin & Okitsu, 2018).
DNA Research : Lindsey, Bender, and Osheroff (2005) discovered that 1,4-benzoquinone acts as a topoisomerase II poison, stimulating DNA cleavage in human cells (Lindsey, Bender, & Osheroff, 2005).
Antimicrobial Applications : Zhao-fen (2005) found that 1,4-benzoquinone acts as a broad spectrum antimicrobial agent, effective against various types of microbes (Zhao-fen, 2005).
Photodynamic Therapy : Singh et al. (2020) identified that 1,4-benzoquinone modified poly(ortho-phenylenediamine) can generate singlet oxygen, showing potential in photodynamic therapy for infectious diseases (Singh et al., 2020).
Environmental Health Research : Lin, McKelvey, Waidyanatha, and Rappaport (2006) studied how demographic, diet, and lifestyle factors influence 1,4-benzoquinone levels in the general population (Lin, McKelvey, Waidyanatha, & Rappaport, 2006).
Safety And Hazards
1,4-Benzoquinone is toxic and can cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life . It is particularly irritating to the eyes and respiratory system . Its ability to sublime at commonly encountered temperatures allows for a greater airborne exposure risk than might be expected for a room-temperature solid .
Future Directions
properties
IUPAC Name |
cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWKYJCGOJGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2 | |
Record name | BENZOQUINONE | |
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Related CAS |
26745-90-4 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, homopolymer | |
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DSSTOX Substance ID |
DTXSID6020145 | |
Record name | 1,4-Benzoquinone | |
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Molecular Weight |
108.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical., Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH], Solid, YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE., Pale-yellow solid with an acrid, chlorine-like odor. | |
Record name | BENZOQUINONE | |
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Boiling Point |
SUBLIMES (NTP, 1992), ~180 °C, Sublimes | |
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Flash Point |
559 °F (NTP, 1992), 93 °C, 100-200 °F (38-93 °C) (CLOSED CUP), 38-93 °C, 100-200 °F | |
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Solubility |
Slightly soluble (NTP, 1992), SOL IN ALKALIES, HOT PETROLEUM ETHER, > 10% in ether, > 10% in ethanol, Water solubility = 1.113X10+4 mg/l @ 18 °C, 11.1 mg/mL at 18 °C, Solubility in water: poor, Slight | |
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Density |
1.318 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.318 AT 20 °C/4 °C, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32 | |
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Vapor Density |
3.7 (Air= 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
0.1 mmHg at 77 °F (NIOSH, 2023), 0.1 [mmHg], 0.1 MM HG AT 25 °C, Vapor pressure, Pa at 20 °C: 12, (77 °F): 0.1 mmHg | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Product Name |
1,4-Benzoquinone | |
Color/Form |
YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER, Greenish-yellowish solid, Pale-yellow solid. | |
CAS RN |
106-51-4, 3225-29-4 | |
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Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1,4-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T006GV98U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-BENZOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-BENZOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Benzoquinone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/DK280DE8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
240.3 °F (NTP, 1992), 115.7 °C, Heat of fusion at melting point = 1.845X10+7 J/kmol, 116 °C, 240 °F | |
Record name | BENZOQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-BENZOQUINONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003364 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-BENZOQUINONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Quinone | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0542.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.